molecular formula C23H28N2O5S B13840052 Levomepromazine-D6 maleate

Levomepromazine-D6 maleate

Cat. No.: B13840052
M. Wt: 450.6 g/mol
InChI Key: IFLZPECPTYCEBR-FCYYDKKBSA-N
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Description

Levomepromazine-D6 maleate is a deuterated form of levomepromazine maleate, a phenothiazine neuroleptic drug. This compound is primarily used as an analytical standard and reference material in various scientific studies. Levomepromazine itself is known for its strong analgesic, hypnotic, and antiemetic properties, making it valuable in palliative care and the treatment of psychosis, particularly schizophrenia and bipolar disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levomepromazine-D6 maleate involves the deuteration of levomepromazine. The process typically includes the following steps:

    Deuteration: The introduction of deuterium atoms into the levomepromazine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Formation of Maleate Salt: The deuterated levomepromazine is then reacted with maleic acid to form the maleate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Levomepromazine-D6 maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Levomepromazine-D6 maleate, like its parent compound levomepromazine, exerts its effects by blocking a variety of receptors in the central nervous system. These include:

    Dopamine Receptors: Inhibition of dopamine receptors helps in managing psychotic symptoms.

    Histamine Receptors: Antagonism of histamine receptors contributes to its sedative and antiemetic effects.

    Adrenergic Receptors: Blocking adrenergic receptors aids in reducing agitation and anxiety.

    Muscarinic Acetylcholine Receptors: Inhibition of these receptors helps in controlling nausea and vomiting

Comparison with Similar Compounds

Levomepromazine-D6 maleate is compared with other phenothiazine derivatives such as:

Uniqueness: this compound’s uniqueness lies in its deuterated form, which provides enhanced stability and precision in analytical applications. This makes it an invaluable tool in scientific research and drug development .

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

450.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(2R)-3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m1./s1/i2D3,3D3;

InChI Key

IFLZPECPTYCEBR-FCYYDKKBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H](C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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